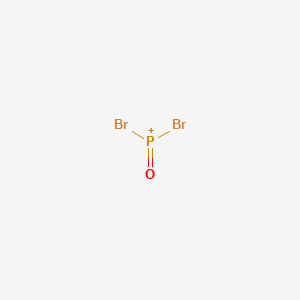
Dibromo(oxo)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromo(oxo)phosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two bromine atoms and an oxo group attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(oxo)phosphanium typically involves the reaction of phosphorus trichloride with bromine in the presence of a suitable solvent. The reaction proceeds as follows:
PCl3+Br2→PBr2O+Cl2
This reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Dibromo(oxo)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state phosphorus compounds.
Substitution: The bromine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogenating agents or organometallic reagents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphorus pentoxide, while substitution reactions can produce a variety of organophosphorus compounds.
Applications De Recherche Scientifique
Dibromo(oxo)phosphanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which dibromo(oxo)phosphanium exerts its effects involves its ability to interact with various molecular targets. The oxo group and bromine atoms play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The specific pathways involved depend on the nature of the reaction and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to dibromo(oxo)phosphanium include:
Phosphorus tribromide: A related compound with three bromine atoms attached to a phosphorus atom.
Phosphorus oxychloride: A compound with an oxo group and three chlorine atoms attached to a phosphorus atom.
Dibromo(oxo)phosphorane: A compound with a similar structure but different reactivity.
Uniqueness
This compound is unique due to its specific combination of bromine atoms and an oxo group, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
14939-39-0 |
|---|---|
Formule moléculaire |
Br2OP+ |
Poids moléculaire |
206.78 g/mol |
Nom IUPAC |
dibromo(oxo)phosphanium |
InChI |
InChI=1S/Br2OP/c1-4(2)3/q+1 |
Clé InChI |
VJHGCIOTMAENAQ-UHFFFAOYSA-N |
SMILES canonique |
O=[P+](Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


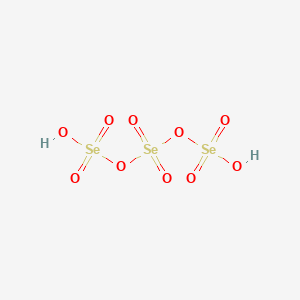

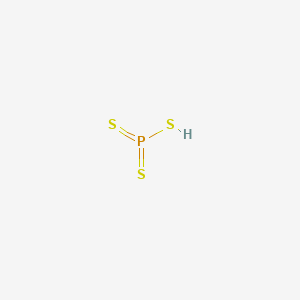
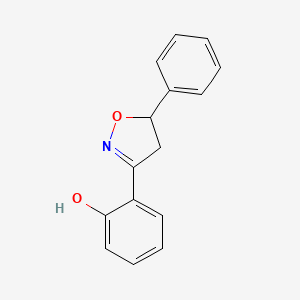


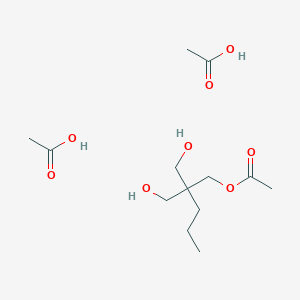
![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)

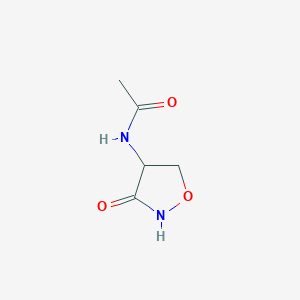
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
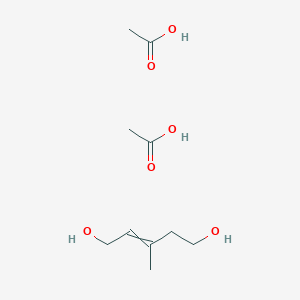
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
